molecular formula C11H14BrNO B3075207 2-bromo-N-(1-phenylpropyl)acetamide CAS No. 1028257-98-8

2-bromo-N-(1-phenylpropyl)acetamide

Cat. No.: B3075207
CAS No.: 1028257-98-8
M. Wt: 256.14 g/mol
InChI Key: YAPHGMLKADNBMD-UHFFFAOYSA-N
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Description

“2-bromo-N-(1-phenylpropyl)acetamide” is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The stoichiometry of the reaction involving “this compound” is: olefin + 2 NBA + adduct + acetamide . The process appears to occur in two stages, viz., a free radical reaction of NBA with itself to form N,N-dibromoacetamide (NDBA), followed by ionic addition of NDBA to the double bond .


Physical and Chemical Properties Analysis

“this compound” is a biochemical for proteomics research . It has a molecular formula of C11H14BrNO and a molecular weight of 256.14 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Bromo-N-(phenylsulfonyl)acetamide derivatives exhibit significant antimicrobial activity. They have been studied for their reactivity with nitrogen-based nucleophiles, leading to the formation of aminothiazole, amino-oxazole, quinazoline-2-yl, and other derivatives, which display good antimicrobial properties. Computational calculations support the experimental findings, providing a robust basis for the synthesis of new compounds (Fahim & Ismael, 2019).

Biological Evaluation in Anticonvulsant and Antidepressant Activities

Some derivatives of 2-bromo-N-(1-phenylpropyl)acetamide show potential in anticonvulsant and antidepressant activities. Specifically, compounds such as 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives have been synthesized and evaluated for these activities, showing promise in reducing immobility times in behavioral tests, indicating their potential as antidepressants (Xie, Tang, Pan, & Guan, 2013).

Synthesis of Novel Derivatives for Pharmacological Applications

Novel acetamide derivatives containing the this compound structure have been synthesized and evaluated for various pharmacological activities, including cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects. These studies contribute to the development of new drugs with potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).

Chemical and Vibrational Analysis

Studies focusing on the dynamic NMR properties and conformational analysis of derivatives of this compound provide insights into the electronic properties and vibrational mode couplings. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Samimi, Mamaghani, Tabatabeian, & Bijanzadeh, 2010).

Mechanism of Action

Target of Action

The primary targets of 2-bromo-N-(1-phenylpropyl)acetamide are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It is known that brominated compounds can participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules . The specifics of these interactions for this compound remain to be elucidated.

Biochemical Analysis

Biochemical Properties

2-Bromo-N-(1-phenylpropyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The interaction between this compound and proteases is primarily inhibitory, meaning that it can prevent the proteases from performing their function. This inhibition is crucial for studying the regulation of protease activity and understanding various biochemical pathways.

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with target proteins, which can lead to enzyme inhibition or activation . For example, the compound can bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. This binding interaction can also induce conformational changes in the enzyme, affecting its overall function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm. These findings are crucial for determining the safe and effective dosage of this compound in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can influence metabolic processes such as energy production, biosynthesis, and detoxification. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can localize to the mitochondria, affecting metabolic processes and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanism of action.

Properties

IUPAC Name

2-bromo-N-(1-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPHGMLKADNBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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